3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
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Overview
Description
3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid is a triazolo-pyrimidine derivative that features a unique structural motif. Its core includes a triazole ring fused to a pyrimidine ring, providing a robust scaffold for various chemical modifications. The presence of both methyl and methylsulfanyl groups potentially enhances its biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid generally follows a multi-step synthetic pathway It starts with the synthesis of the triazolo[1,5-a]pyrimidine core via cyclization reactions involving precursors such as amino triazoles and beta-ketoesters
Industrial Production Methods
Scaling up for industrial production requires optimizing the reaction conditions to increase yield and reduce by-products. Common industrial methods may involve continuous flow synthesis techniques, which offer better control over reaction parameters and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: Introduction of hydroxyl groups via mild oxidizing agents.
Reduction: Hydrogenation processes targeting specific double bonds within the triazolo-pyrimidine structure.
Substitution: Electrophilic or nucleophilic substitution primarily at the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Use of agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Reaction products depend on the specific conditions and reagents used but can include hydroxylated derivatives, alkyl-substituted compounds, or complex conjugates with other bioactive molecules.
Scientific Research Applications
3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid has applications in:
Chemistry: Serving as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to nucleotide analogs.
Medicine: Investigated for therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets, such as enzymes involved in critical biochemical pathways. The triazolo-pyrimidine structure enables binding to active sites, potentially inhibiting enzyme activity and altering the biochemical processes. Pathways affected can include nucleotide synthesis and DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
3-[5,7-Dimethyl-2-(ethoxysulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
6-(2-Methyl-3-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)heptanoic acid
Unique Characteristics
Compared to similar compounds, 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid boasts enhanced stability and potential for modification, making it a valuable candidate for further scientific exploration. Its unique substitution pattern, particularly the dimethyl and methylsulfanyl groups, contributes to its distinctive chemical behavior and biological activity.
Properties
IUPAC Name |
3-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-6-8(4-5-9(16)17)7(2)15-10(12-6)13-11(14-15)18-3/h4-5H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEMHMVDKUJKTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)SC)C)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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